molecular formula C18H24O2 B1246727 13,17-Octadecadiene-9,11-diynoic acid

13,17-Octadecadiene-9,11-diynoic acid

Cat. No. B1246727
M. Wt: 272.4 g/mol
InChI Key: GYLJVPBWGZUNMB-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

13,17-Octadecadiene-9,11-diynoic acid is a natural product found in Mitrephora celebica with data available.

Scientific Research Applications

Antimicrobial Activity

13,17-Octadecadiene-9,11-diynoic acid has been identified in the stem bark of Mitrephora celebica and exhibits significant activity against methicillin-resistant Staphylococcus aureus and Mycobacterium smegmatis (Zgoda et al., 2001).

Taste Modulation

This acid has been identified in golden chanterelles (Cantharellus cibarius), showing potential for taste modulation. Sensory evaluation revealed its capacity to alter taste at certain thresholds (Mittermeier et al., 2018).

Antioxidant and Anti-inflammatory Activity

Research on Dendropanax morbifera indicated the presence of a compound structurally similar to this compound, showing significant anti-inflammatory activity (Park et al., 2004).

Larvicidal Activity

A study on Olax dissitiflora found that a compound closely related to this compound had larvicidal effects against Anopheles arabiensis, a major malaria vector (Mavundza et al., 2016).

properties

Molecular Formula

C18H24O2

Molecular Weight

272.4 g/mol

IUPAC Name

(13E)-octadeca-13,17-dien-9,11-diynoic acid

InChI

InChI=1S/C18H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2,5-6H,1,3-4,11-17H2,(H,19,20)/b6-5+

InChI Key

GYLJVPBWGZUNMB-AATRIKPKSA-N

Isomeric SMILES

C=CCC/C=C/C#CC#CCCCCCCCC(=O)O

Canonical SMILES

C=CCCC=CC#CC#CCCCCCCCC(=O)O

synonyms

13,14-dihydrooropheic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13,17-Octadecadiene-9,11-diynoic acid
Reactant of Route 2
13,17-Octadecadiene-9,11-diynoic acid
Reactant of Route 3
13,17-Octadecadiene-9,11-diynoic acid
Reactant of Route 4
13,17-Octadecadiene-9,11-diynoic acid
Reactant of Route 5
13,17-Octadecadiene-9,11-diynoic acid
Reactant of Route 6
13,17-Octadecadiene-9,11-diynoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.